molecular formula C8H10BrNO B13072598 2-(Bromomethyl)-5-ethoxypyridine

2-(Bromomethyl)-5-ethoxypyridine

Cat. No.: B13072598
M. Wt: 216.07 g/mol
InChI Key: OYAFKQZGMHEHEF-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-ethoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position and an ethoxy group attached to the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-ethoxypyridine typically involves the bromination of 5-ethoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions . The reaction proceeds as follows:

[ \text{5-Ethoxypyridine} + \text{NBS} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The reactants are mixed and passed through a reactor where the bromination occurs under controlled temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-ethoxypyridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and alkoxy derivatives of 5-ethoxypyridine.

    Oxidation: Pyridine N-oxides.

    Reduction: 5-ethoxypyridine.

Scientific Research Applications

2-(Bromomethyl)-5-ethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-ethoxypyridine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions. The ethoxy group on the pyridine ring can also influence the electronic properties of the compound, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine
  • 2-(Chloromethyl)-5-ethoxypyridine
  • 2-(Bromomethyl)-3-ethoxypyridine

Uniqueness

2-(Bromomethyl)-5-ethoxypyridine is unique due to the specific positioning of the bromomethyl and ethoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the ethoxy group at the fifth position can influence the compound’s solubility and electronic properties, making it more suitable for certain applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(bromomethyl)-5-ethoxypyridine

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2,5H2,1H3

InChI Key

OYAFKQZGMHEHEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(C=C1)CBr

Origin of Product

United States

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